molecular formula C18H21NOS B2583878 N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 850168-31-9

N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2583878
CAS No.: 850168-31-9
M. Wt: 299.43
InChI Key: VPBZMDGYQTUYLB-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a phenylpropyl group attached to the nitrogen atom of the amide. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One common approach is the use of acid chlorides or anhydrides as intermediates, which react readily with amines to form amides. This method is preferred due to its high yield and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Dehydration: Thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5) are used as dehydrating agents.

Major Products

    Hydrolysis: Carboxylic acid and amine.

    Reduction: Corresponding amine.

    Dehydration: Nitrile.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)benzamide: Similar structure but lacks the benzothiophene ring.

    N-(3-phenylpropyl)-2-thiophenecarboxamide: Contains a thiophene ring instead of a benzothiophene ring.

    N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: Contains a benzofuran ring instead of a benzothiophene ring.

Uniqueness

N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c20-18(17-13-15-10-4-5-11-16(15)21-17)19-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,13H,4-6,9-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBZMDGYQTUYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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